Pyrene-1-carbonyl cyanide

Description

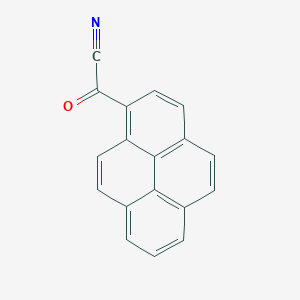

Structure

2D Structure

Properties

IUPAC Name |

pyrene-1-carbonyl cyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H9NO/c19-10-16(20)14-8-6-13-5-4-11-2-1-3-12-7-9-15(14)18(13)17(11)12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTLVIFYLZSQPBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C(=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30924902 | |

| Record name | Pyrene-1-carbonyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30924902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124679-13-6 | |

| Record name | Pyrene-1-carbonylcyanide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124679136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrene-1-carbonyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30924902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodologies for the Synthesis of Pyrene 1 Carbonyl Cyanide

Direct Synthetic Approaches to Pyrene-1-carbonyl Cyanide

The direct synthesis of this compound has been approached through methods that introduce the carbonyl cyanide functionality in a single conceptual step from a suitable pyrene (B120774) derivative. One notable method involves the conversion of 1-hydroxypyrene (B14473). This approach typically starts with the synthesis of 1-hydroxypyrene from a more readily available precursor like 1-bromopyrene (B33193). The subsequent introduction of the carbonyl cyanide group is achieved through reaction with cyanogen (B1215507) bromide (CNBr) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). The reaction is facilitated by a base, for instance, sodium hydride (NaH), which deprotonates the hydroxyl group, enabling a nucleophilic displacement.

Another direct strategy is the palladium-catalyzed cyanation of a pyrene derivative. For example, 1-bromopyrene can be subjected to a palladium-catalyzed reaction with a cyanide source like zinc cyanide (Zn(CN)₂) in a high-boiling solvent such as dimethylformamide (DMF) at elevated temperatures. This method, however, can present challenges in terms of regioselectivity, with the potential for cyanation at other positions on the pyrene ring.

Exploration of Precursors and Related Synthetic Intermediates in Pyrenyl Carbonyl Chemistry

The synthesis of this compound often proceeds through the preparation and subsequent conversion of key precursors and related synthetic intermediates. These intermediates, primarily other pyrene-1-carbonyl derivatives, offer alternative and sometimes more controlled pathways to the target molecule.

Pyrene-1-carbonyl Chloride

A common and versatile precursor is Pyrene-1-carbonyl chloride . This acyl chloride is typically synthesized from Pyrene-1-carboxylic acid. The reaction is commonly carried out using chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like dichloromethane (B109758) (DCM) at reflux temperatures. uky.edu The resulting Pyrene-1-carbonyl chloride is a reactive intermediate that can be readily converted to this compound. This is achieved by reacting the acyl chloride with a cyanide salt, such as potassium cyanide (KCN), in a suitable solvent like acetonitrile (B52724). chemguide.co.uk

Pyrene-1-carbonyl Fluoride

Pyrene-1-carbonyl fluoride has also been synthesized and utilized as a fluorescent labeling reagent. orgsyn.orgrsc.org While less common than the chloride, its synthesis provides another potential route to related carbonyl compounds. The preparation of acyl fluorides can often be achieved from the corresponding carboxylic acid using specific fluorinating agents.

Pyrene-1-carbonitrile

Pyrene-1-carbonitrile serves as a crucial intermediate in various synthetic routes. A standard method for its preparation is the reaction of 1-bromopyrene with copper(I) cyanide in a solvent such as N,N-dimethylformamide (DMF). nih.gov This nitrile can then be a starting point for further functional group transformations to arrive at the desired carbonyl cyanide.

Below is a table summarizing the synthesis of these key precursors:

| Precursor/Intermediate | Starting Material | Reagents | Typical Solvent | Product |

| Pyrene-1-carbonyl chloride | Pyrene-1-carboxylic acid | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | Dichloromethane (DCM) | Pyrene-1-carbonyl chloride |

| Pyrene-1-carbonyl fluoride | Pyrene-1-carboxylic acid | Fluorinating agent | Dichloromethane | Pyrene-1-carbonyl fluoride |

| Pyrene-1-carbonitrile | 1-Bromopyrene | Copper(I) cyanide (CuCN) | N,N-dimethylformamide (DMF) | Pyrene-1-carbonitrile |

Optimization of Reaction Conditions for Enhanced Synthetic Yield and Selective Formation in Academic Laboratories

Significant research efforts in academic laboratories have focused on optimizing the reaction conditions for the synthesis of this compound and its precursors to maximize yields and ensure selective formation.

For the conversion of Pyrene-1-carbonyl chloride to this compound, the choice of cyanide source and solvent system is critical. The use of potassium cyanide in acetonitrile is a common practice. The reaction temperature and duration are key parameters to control to ensure complete conversion while minimizing potential side reactions.

Microwave-assisted synthesis has emerged as a promising technique to accelerate these reactions. The application of microwave irradiation can significantly reduce reaction times compared to conventional heating methods, often leading to comparable or even improved yields.

In the context of palladium-catalyzed cyanations, optimization strategies include the screening of different palladium catalysts, ligands, and cyanide sources. For instance, the use of Pd(OAc)₂ with a 1,10-phenanthroline (B135089) ligand has been reported. The catalyst loading is another parameter that is often optimized to balance cost and efficiency.

The table below presents a comparative analysis of different synthetic methods based on available data, highlighting key performance indicators.

| Synthetic Method | Starting Material | Key Reagents | Reported Yield (%) | Reported Purity (%) |

| From 1-Hydroxypyrene | 1-Hydroxypyrene | Cyanogen bromide (CNBr), Sodium hydride (NaH) | ~85 (for hydroxylation step) | >97 (for hydroxylation step) |

| From Pyrene-1-carbonyl chloride | Pyrene-1-carbonyl chloride | Potassium cyanide (KCN) | ~88 | ~95 |

| Direct Palladium-Catalyzed Cyanation | 1-Bromopyrene | Zinc cyanide (Zn(CN)₂), Pd(OAc)₂, 1,10-phenanthroline | ~78 | ~90 |

It is important to note that the reported yields and purities can vary depending on the specific reaction scale, purification methods, and the laboratory in which the synthesis is performed. Continuous research in this area aims to develop more efficient, cost-effective, and environmentally benign synthetic routes to this compound and its derivatives.

Reaction Mechanisms and Chemical Transformations Involving Pyrene 1 Carbonyl Cyanide

Nucleophilic Additions and Substitutions at the Pyrene-1-carbonyl Cyanide Moiety

The primary reaction mechanism involving this compound is nucleophilic addition at the electrophilic carbonyl carbon. The carbon-oxygen double bond is highly polarized, rendering the carbon atom susceptible to attack by nucleophiles. chemguide.co.uk This reaction is characteristic of carbonyl compounds, where a nucleophile adds to the carbonyl group, breaking the pi-bond and forming a tetrahedral intermediate. masterorganicchemistry.com

In the case of this compound, the cyanide group (-CN) is an excellent leaving group, which facilitates a nucleophilic acyl substitution reaction. When a nucleophile, such as an alcohol (R-OH) or an amine (R-NH2), attacks the carbonyl carbon, the initial tetrahedral intermediate can collapse, expelling the cyanide ion to form a stable ester or amide, respectively. This reactivity is largely attributed to the electrophilic nature of the carbonyl group. The general mechanism involves the attack of a nucleophile on the slightly positive carbonyl carbon, followed by the departure of the cyanide anion. chemguide.co.uklibretexts.org

The reactivity of the carbonyl group can be influenced by the surrounding chemical environment. For instance, the presence of an acid can increase the rate of addition by protonating the carbonyl oxygen, making the carbon even more electrophilic. masterorganicchemistry.com Conversely, the reaction rate can be optimized by adjusting the pH; for reactions with hydrogen cyanide, a pH of about 4-5 is often optimal to have a balance of HCN and the nucleophilic cyanide ions. chemguide.co.uk

Esterification and Amidation Reactions Mediated by this compound in Polymer Conjugation

This compound serves as an efficient mediating agent for esterification and amidation reactions, a property that is harnessed for polymer conjugation. The compound reacts selectively under mild conditions with primary functional groups like hydroxyl (-OH) and amino (-NH2) groups present on polymer backbones or side chains. This reaction results in the formation of stable pyrene-ester or pyrene-amide linkages, respectively, thereby covalently attaching the highly fluorescent pyrene (B120774) moiety to the polymer.

The reaction is a form of nucleophilic acyl substitution. For esterification, a hydroxyl group on a polymer attacks the carbonyl carbon of this compound, leading to the formation of a pyrene ester and the release of hydrogen cyanide. Similarly, for amidation, a primary or secondary amine on the polymer acts as the nucleophile. These reactions are often catalyzed by a non-nucleophilic base, such as 4-dimethylaminopyridine (B28879) (DMAP) or quinuclidine (B89598), to facilitate the reaction. researchgate.netnih.gov The direct modification of polymers through such post-polymerization modifications is a key strategy for creating functional macromolecules.

This method avoids harsh reaction conditions that could degrade the polymer backbone, making it a valuable tool in macromolecular design. The ability to achieve high degrees of modification is crucial for tailoring the properties of the resulting polymer, such as its solubility and fluorescent characteristics.

Derivatization Reactions for Advanced Analytical and Mechanistic Research

The high reactivity of this compound with nucleophilic functional groups makes it an excellent derivatizing agent for analytical chemistry. Its primary role is to introduce a pyrene fluorophore onto target molecules that lack native fluorescence, enabling highly sensitive detection.

This compound is widely employed as a precolumn derivatizing agent in HPLC with fluorescence detection (HPLC-FD). nih.gov This technique involves reacting the analyte with this compound before injection into the HPLC system. The resulting derivative is highly fluorescent, allowing for detection at very low concentrations. nih.gov

This method has been successfully applied to the determination of various compounds in complex matrices, including:

Mycotoxins: T-2 and HT-2 toxins in cereals can be derivatized with this compound, catalyzed by 4-dimethylaminopyridine (DMAP), under mild conditions (50°C for 10 minutes). researchgate.netnih.gov This allows for their sensitive quantification by HPLC-FD. researchgate.net

Carnitine: A method for determining carnitine chloride in pharmaceutical preparations involves precolumn derivatization with this compound in dimethyl sulphoxide. The resulting fluorescent derivative is then analyzed using HPLC on a cation-exchange column. nih.govsarpublication.com

The derivatization reaction converts non-fluorescent analytes into stable, fluorescent adducts that can be easily separated and quantified. The use of this compound has shown better or comparable performance in terms of sensitivity and repeatability compared to other labeling reagents like 1-anthroylnitrile. researchgate.netnih.gov

The efficiency of the fluorescent labeling reaction with this compound is highly dependent on the reaction conditions and the molar ratios of the reactants. Optimization of these parameters is crucial for achieving maximum derivatization yield and, consequently, the highest analytical sensitivity.

For the derivatization of T-2 and HT-2 toxins, research has established optimal conditions for the reaction carried out in toluene (B28343) with DMAP as a catalyst. researchgate.netnih.gov The derivatization of T-2 toxin with this compound replaces the C-3 hydroxyl group with a pyrene ester, increasing the hydrophobicity of the molecule. tandfonline.comtandfonline.com In some applications, cyclodextrins have been used as additives to enhance the fluorescence of the resulting pyrene-labeled analyte by encapsulating the hydrophobic molecule and shielding the fluorophore from water. tandfonline.comtandfonline.com

Below is a table summarizing the optimized reaction conditions for the derivatization of T-2 toxin.

| Parameter | Condition | Reference |

|---|---|---|

| Analyte | T-2 toxin | tandfonline.comtandfonline.com |

| Reagent | This compound (PCC) | tandfonline.comtandfonline.com |

| Catalyst | 4-dimethylaminopyridine (DMAP) | tandfonline.comtandfonline.com |

| Solvent | Toluene | tandfonline.comtandfonline.com |

| Temperature | 50°C | tandfonline.comtandfonline.com |

| Time | 10-20 minutes | researchgate.netnih.govtandfonline.comtandfonline.com |

| Analyte:Reagent:Catalyst Ratio | Optimal stoichiometric ratios determined for high sensitivity | researchgate.netnih.gov |

The resulting fluorescent derivatives of T-2 and HT-2 toxins have demonstrated good stability, lasting up to two weeks at -20°C and five days at room temperature, with good reaction repeatability (RSD ≤ 8%). researchgate.netnih.gov

Role in Polymer Functionalization and Macromolecular Conjugation Strategies, particularly for Fluorescent Probes

This compound is a key reagent in polymer functionalization, specifically for the development of fluorescent probes. The pyrene moiety is a well-known fluorophore characterized by a high fluorescence quantum yield and a long fluorescence lifetime. mdpi.com It can exhibit monomer and excimer fluorescence, where the emission properties change with the proximity of pyrene units, making it a sensitive reporter of polymer conformation and interaction. mdpi.com

The strategy involves the covalent attachment of the pyrene group to a polymer chain via the reactions described in section 3.2. This post-polymerization modification is a powerful method for creating water-soluble fluorescent polymers. mdpi.com By reacting this compound with polymers containing accessible hydroxyl or amino groups, researchers can synthesize macromolecules with tailored fluorescent properties.

These pyrene-functionalized polymers can act as probes for various applications:

Sensing: The fluorescence of the pyrene label can be sensitive to the local environment, such as pH or the presence of specific analytes. For example, polymers functionalized with pyrene dyes containing a pH-responsive tertiary amine have been developed for detecting CO2 in aqueous solutions. rsc.org

Bioimaging: Fluorescently labeled polymers can be used to visualize biological structures and processes. nih.gov

Studying Polymer Dynamics: The unique photophysical properties of pyrene, including excimer formation, allow for the study of polymer chain dynamics, folding, and aggregation. mdpi.com

The conjugation of this compound to macromolecules is a fundamental step in creating advanced materials and probes where the strong fluorescence of the pyrene unit is used as a signaling component.

Advanced Spectroscopic and Analytical Characterization Techniques in Research on Pyrene 1 Carbonyl Cyanide and Its Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of pyrene-1-carbonyl cyanide. Both ¹H (proton) and ¹³C (carbon-13) NMR, along with two-dimensional (2D) techniques, provide a complete picture of the molecule's atomic connectivity and chemical environment.

In the ¹H NMR spectrum, the nine protons of the pyrene (B120774) ring would appear in the aromatic region, typically between 8.0 and 9.0 ppm, exhibiting complex splitting patterns due to proton-proton (H-H) coupling. chemicalbook.com The specific chemical shifts and coupling constants are unique to the substitution pattern on the pyrene core.

The ¹³C NMR spectrum is equally informative, showing distinct signals for each of the 18 carbon atoms in the molecule. The carbon of the cyanide group (-C≡N) is expected in the 110-120 ppm range, while the carbonyl carbon (-C=O) signal would appear further downfield, typically around 160-170 ppm due to its electrophilic nature and conjugation with the aromatic system. mdpi.com The sixteen carbons of the pyrene ring would produce a cluster of signals in the aromatic region (approximately 120-140 ppm). researchgate.net

To precisely assign these signals, 2D NMR experiments are employed. mdpi.com

COSY (Correlation Spectroscopy) reveals correlations between coupled protons, helping to trace the connectivity within the pyrene ring system. mpg.de

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the assignment of a specific carbon signal to its attached proton. mpg.de

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is critical for identifying the quaternary carbons (those without attached protons) and confirming the position of the carbonyl cyanide substituent on the pyrene ring. mdpi.com

Table 1: Predicted NMR Data for this compound

| Nucleus | Type of Atom | Predicted Chemical Shift (ppm) | Notes |

| ¹H | Aromatic (Pyrene) | 8.0 - 9.0 | Complex multiplet structure due to spin-spin coupling. |

| ¹³C | Carbonyl (C=O) | 160 - 170 | Downfield shift due to electronegative oxygen and conjugation. |

| ¹³C | Aromatic (Pyrene) | 120 - 140 | Multiple signals for the 16 aromatic carbons. |

| ¹³C | Cyanide (C≡N) | 110 - 120 | Characteristic region for nitrile carbons. |

Infrared (IR) Spectroscopy for Functional Group Identification and Confirmation of Conjugation

Infrared (IR) spectroscopy is a rapid and effective method for confirming the presence of key functional groups in this compound. The IR spectrum provides characteristic absorption bands corresponding to the vibrational frequencies of specific bonds.

The two most important functional groups in the molecule are the carbonyl group and the cyanide group.

Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected for the carbonyl group. In a typical ketone, this band appears around 1715 cm⁻¹. However, in this compound, the carbonyl group is in conjugation with the extensive π-electron system of the pyrene ring. This conjugation delocalizes the electron density of the C=O bond, slightly weakening it and lowering its vibrational frequency. Therefore, the C=O stretching band is expected to appear at a lower wavenumber, typically in the range of 1650-1700 cm⁻¹ . uniroma1.it

Cyanide (C≡N) Stretch: The triple bond of the nitrile group gives rise to a sharp absorption band of medium intensity. For a typical saturated nitrile, this band appears around 2250 cm⁻¹. Similar to the carbonyl group, conjugation with the adjacent carbonyl and pyrene system can shift this band to a slightly lower frequency, generally in the range of 2215-2230 cm⁻¹ . uniroma1.it

Additionally, the spectrum will show characteristic absorptions for the aromatic pyrene ring, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ region. libretexts.orgnist.gov The presence and specific positions of these key bands provide definitive evidence for the molecular structure and the electronic interaction (conjugation) between the functional groups.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Type of Vibration | Characteristic Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3010 - 3100 | Medium |

| Cyanide (C≡N) | Stretch | 2215 - 2230 | Medium, Sharp |

| Carbonyl (C=O) | Stretch | 1650 - 1700 | Strong, Sharp |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |

Mass Spectrometry (MS) for Molecular Weight Determination and Characterization of Derivatized Products

Mass spectrometry (MS) is a powerful technique used to determine the precise molecular weight of this compound and to analyze the structure of its derivatives. The compound has a molecular weight of 255.3 g/mol and an exact mass of 255.0684 g/mol . echemi.comkingdraw.com In an MS experiment, the molecule is ionized to form a molecular ion (M⁺˙), whose mass-to-charge ratio (m/z) is detected, confirming the molecular weight. libretexts.org

The high-energy ionization process often causes the molecular ion to break apart into smaller, charged fragments. chemguide.co.uk The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. For this compound, fragmentation is likely to produce highly stable ions. Common fragmentation pathways would include:

Loss of the cyanide radical (·CN): This would lead to the formation of a prominent and stable pyrenoyl cation [M - CN]⁺ at m/z 229.

Loss of carbon monoxide (CO): This could occur from the pyrenoyl cation to form a pyrenyl cation at m/z 201.

This technique is particularly valuable when this compound is used as a labeling reagent. For instance, it is used for the determination of T-2 and HT-2 toxins by reacting with their hydroxyl groups. nih.gov The resulting derivatives are then analyzed by HPLC coupled with tandem mass spectrometry (HPLC-MS/MS). nih.gov In MS/MS, the derivatized molecule's ion is isolated and fragmented, and the resulting pattern confirms the identity of the original analyte (e.g., the toxin) and the success of the derivatization reaction.

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value | Significance |

| Molecular Weight | 255.3 g/mol | Confirms the overall elemental composition. kingdraw.com |

| Monoisotopic Mass | 255.0684 u | Precise mass used in high-resolution mass spectrometry. echemi.com |

| Molecular Ion (M⁺˙) | m/z 255 | The peak corresponding to the intact ionized molecule. |

| Key Fragment Ion | m/z 229 | Corresponds to the [Pyrene-CO]⁺ acylium ion after loss of ·CN. |

Fluorescence Spectroscopy for Probing Molecular Environment, Dynamics, and Excimer Formation Studies

Fluorescence spectroscopy is the most prominent analytical technique associated with this compound, owing to the strong photoluminescent properties of the pyrene moiety. This technique provides insights into the molecular environment, dynamics, and intermolecular interactions.

The fluorescence emission of the pyrene group has a characteristic vibronic fine structure, with several distinct peaks typically observed between 370 nm and 400 nm. nih.gov The relative intensities of these peaks are highly sensitive to the polarity of the surrounding solvent or microenvironment. This solvatochromic effect makes pyrene a valuable probe for studying the polarity of local environments, such as the core of a micelle or a binding site in a protein. researchgate.netnih.gov

A hallmark of pyrene fluorescence is its ability to form an excimer (excited-state dimer). When two pyrene molecules are in close spatial proximity (within 3-5 Å), an excited-state molecule can interact with a ground-state molecule to form an excimer. scielo.br This excimer has a distinct, broad, and structureless emission band at a longer wavelength, typically around 460-470 nm, which is well-separated from the structured monomer emission. nih.gov The ratio of the excimer to monomer fluorescence intensity (Iₑ/Iₘ) is directly related to the proximity and mobility of the pyrene units. This phenomenon is widely exploited in studies of polymer chain dynamics, membrane fluidity, and protein conformational changes by strategically labeling systems with pyrene derivatives. researchgate.netnih.govscience.gov

As a derivatizing agent, this compound imparts its strong fluorescence to otherwise non-fluorescent molecules, enabling their highly sensitive detection with typical excitation around 381 nm and emission at 470 nm for the derivative.

Table 4: Key Fluorescence Properties of this compound Derivatives

| Property | Wavelength/Description | Application |

| Monomer Emission | ~370 - 400 nm | Detection; Polarity sensing. nih.gov |

| Excimer Emission | ~460 - 470 nm | Proximity sensing; Studying molecular dynamics and aggregation. nih.gov |

| Typical Excitation (Derivative) | ~381 nm | For fluorescence detection in HPLC. |

| Typical Emission (Derivative) | ~470 nm | For fluorescence detection in HPLC. |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis of Derivatives

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the quality control of this compound and its application in quantitative analysis. nih.gov

First, HPLC is used to assess the purity of the this compound reagent itself. Using a UV or fluorescence detector, a chromatogram can be generated to separate the main compound from any impurities, starting materials, or degradation products. This ensures the reliability of subsequent derivatization reactions.

The most significant application of HPLC in this context is the analysis of derivatives. nih.gov this compound is a pre-column derivatization reagent that reacts with compounds containing hydroxyl or amino groups, such as mycotoxins, alkaloids, or carnitine. nih.govnih.gov This reaction attaches the highly fluorescent pyrene tag to the target analyte, which may have little to no native fluorescence or UV absorbance.

The resulting fluorescent derivative can then be easily separated from the excess reagent and other sample matrix components using a reversed-phase HPLC column (e.g., a C18 column) with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water. researchgate.netijcce.ac.ir The separated derivative is then detected with high sensitivity and selectivity by a fluorescence detector. nih.gov This approach dramatically lowers the detection limits for many analytes compared to other detection methods. nih.gov For example, it has been successfully used for the quantitative HPLC analysis of carnitine in pharmaceutical preparations and for the sensitive determination of T-2 and HT-2 toxins in cereals. nih.govnih.gov

Table 5: Typical HPLC System Parameters for Analysis of Pyrene Derivatives

| Parameter | Typical Setting/Type | Purpose |

| Mode | Reversed-Phase | Separation of moderately polar to nonpolar compounds. |

| Stationary Phase (Column) | C18 (Octadecylsilane) | Standard for separating a wide range of organic molecules. researchgate.net |

| Mobile Phase | Acetonitrile / Water Gradient | Elutes compounds based on polarity. ijcce.ac.ir |

| Detector | Fluorescence Detector (FLD) | Provides high sensitivity and selectivity for the pyrene tag. nih.gov |

| Application | Quantitative analysis of analytes after pre-column derivatization. nih.gov |

Computational and Theoretical Investigations of Pyrene 1 Carbonyl Cyanide and Its Electronic Structure

Density Functional Theory (DFT) Studies on Ground State Geometries and Electronic Properties

Density Functional Theory (DFT) has been widely employed to investigate the ground state geometries and electronic properties of pyrene (B120774) and its derivatives. acs.orgresearchgate.netrsc.org DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), are utilized to optimize the molecular structures and analyze their electronic characteristics. researchgate.netnih.gov

The following table summarizes the key findings from DFT studies on pyrene derivatives:

| Feature | Observation | Reference |

| Substituent Effects | Both electron-donating and electron-accepting groups alter the electronic properties of the pyrene core. | acs.orgresearchgate.net |

| Geometry Optimization | DFT is used to determine the most stable ground state geometries. | acs.orgnih.gov |

| Structural Planarity | The degree of twist in the molecular structure affects electronic properties. | rsc.orgnih.gov |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysical Behavior

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for calculating the vertical transition energies and understanding the photophysical behavior of molecules like Pyrene-1-carbonyl cyanide. acs.orgacs.orgresearchgate.net This method allows for the simulation of absorption spectra and provides insights into the nature of electronic excitations. acs.orgnih.gov

Key applications of TD-DFT in the study of pyrene derivatives include:

| Application | Details | Reference |

| Excited State Calculations | Determination of vertical transition energies and excited state properties. | acs.orgacs.org |

| Absorption Spectra Simulation | Prediction and interpretation of UV-Vis absorption spectra. | acs.orgnih.gov |

| Charge Transfer Analysis | Investigation of intramolecular charge transfer (ICT) in donor-acceptor systems. | researchgate.netacs.org |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps) and Their Implications for Electron Transfer and Photophysical Processes

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding the electronic and photophysical processes in this compound. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that influences the molecule's reactivity and absorption properties. acs.orgnih.govresearchgate.net

Introducing electron-withdrawing groups like the cyano group generally lowers the LUMO energy level, while electron-donating groups tend to raise the HOMO energy level. researchgate.net Both types of substituents can effectively reduce the HOMO-LUMO gap, leading to a red-shift in the absorption spectrum. researchgate.netmdpi.com The spatial distribution of the HOMO and LUMO provides insights into the nature of the electron-hole pair generated upon photoexcitation and the potential for intramolecular charge transfer. acs.orgrsc.org

The table below highlights the impact of substituents on the frontier orbitals of pyrene derivatives:

| Orbital | Effect of Electron-Withdrawing Group (e.g., -CN) | Effect of Electron-Donating Group | Reference |

| LUMO | Energy is decreased. | Nominal effect. | researchgate.net |

| HOMO | Nominal effect. | Energy is increased. | researchgate.net |

| HOMO-LUMO Gap | Reduced. | Reduced. | researchgate.netnih.gov |

Theoretical Evaluation of Substituent Effects on Pyrene Derivatives, Specifically Incorporating the Cyano Group

Theoretical studies have systematically investigated the effect of various substituents on the electronic properties of the pyrene core, with a particular focus on the impact of the strongly electron-withdrawing cyano group. acs.orgresearchgate.netacs.org The position of the substituent on the pyrene ring is crucial in determining the extent of its electronic influence. acs.orgresearchgate.net

For instance, substituting pyrene with a cyano group leads to a significant reduction in the LUMO energy level, which in turn affects the molecule's electron-accepting ability and its photophysical characteristics. researchgate.netacs.org When combined with an electron-donating group in a donor-acceptor architecture, the cyano group can lead to a substantial decrease in the HOMO-LUMO gap and a significant red-shift in the absorption and emission spectra. acs.orgmdpi.com Computational models have shown that the alignment of donor and acceptor groups can optimize these effects. acs.org

Studies on Intermolecular Interactions Involving Carbonyl and Cyano Moieties within this compound Architectures

The carbonyl and cyano groups in this compound not only influence its intramolecular electronic properties but also play a significant role in mediating intermolecular interactions. These interactions are crucial in the solid state and in the formation of molecular aggregates. nih.govchemrxiv.org

Computational studies have explored the nature of these intermolecular forces, which include dipole-dipole interactions, hydrogen bonding (if suitable donors are present), and π-π stacking interactions between the pyrene rings. nih.govchemrxiv.orgchemrxiv.org The presence of the polar carbonyl and cyano groups can lead to specific orientations in the crystal lattice, influencing the material's bulk properties. chemrxiv.orgresearchgate.net For example, interactions between carbonyl groups of neighboring molecules have been analyzed in various systems. researchgate.netacs.org Furthermore, the cyano group can participate in interactions with other molecules, as seen in the recognition of cyanide ions by pyrene-based sensors. researchgate.netresearchgate.netbohrium.com

Research has also investigated how these intermolecular interactions are affected by the surrounding environment, such as in different solvents. chemrxiv.orgchemrxiv.org Understanding these non-covalent interactions is essential for designing materials with desired solid-state properties, such as those used in organic electronics.

Research Applications in Functional Materials Science and Supramolecular Assembly

Design and Synthesis of Pyrene-1-carbonyl Cyanide-Derived Polymers and Copolymers

The incorporation of pyrene (B120774) units into macromolecules allows for the creation of polymers with responsive optical properties, making them valuable as sensors and probes for polymer dynamics. This compound can be used as a derivatizing agent to covalently attach the pyrene fluorophore to polymer chains. For instance, it has been used to label the hydroxyl end-group of poly(ethylene glycol)-polylactide (PEG-PLA) copolymers, with quinuclidine (B89598) acting as a catalyst. nih.gov More broadly, pyrene-containing monomers, such as (1-Pyrene)methyl 2-methyl-2-propenoate, can be synthesized and subsequently copolymerized with other monomers like methyl methacrylate (B99206) to create pyrene-labeled polymer backbones. researchgate.net These synthetic strategies provide a means to control the location and density of the pyrene labels within the polymer architecture.

Integrating the pyrene moiety into a polymer's backbone or as a side-chain pendant profoundly influences its photophysical characteristics. The pyrene unit acts as a built-in fluorescent probe, sensitive to its local environment. uky.edu Its large, planar structure can also affect the polymer's morphological properties by influencing inter- and intra-chain packing through π-π stacking interactions. rsc.org The primary utility of this incorporation lies in studying the long-range backbone dynamics of polymers in solution. nih.gov The fluorescence properties, particularly the formation of excimers, provide quantitative information about the polymer's flexibility and conformation. nih.govuwaterloo.ca

Pyrene is well-known for its ability to form an excimer, an excited-state dimer, when an excited pyrene molecule encounters a ground-state molecule. In polymer systems, this phenomenon is diffusion-controlled and depends on the conformational dynamics of the polymer chain that facilitate the approach of two pyrene units. acs.org The ratio of excimer to monomer fluorescence intensity (IE/IM) is a direct measure of the rate of excimer formation and thus reflects the polymer's segmental mobility and chain flexibility. uwaterloo.ca

Time-resolved fluorescence spectroscopy is a powerful tool to investigate these dynamics. acs.org Analytical models, such as the Fluorescence Blob Model (FBM), are applied to the fluorescence decay curves of the monomer and excimer to extract quantitative parameters. nih.gov The FBM characterizes the polymer coil as a cluster of "blobs" and determines the number of monomer units within a blob (Nblob), which serves as a measure of polymer chain stiffness. nih.govuwaterloo.ca Studies have shown that the efficiency of excimer formation is also sensitive to the length and flexibility of the linker connecting the pyrene label to the polymer backbone, with longer, more flexible linkers allowing the excited pyrene to probe a larger volume, leading to more efficient excimer formation. acs.org

| Polymer System | Pyrene Derivative/Monomer | Synthesis Method | Key Findings from Excimer Studies |

| Poly(ethylene glycol)-polylactide (PEG-PLA) | This compound | End-group conjugation | Pyrene serves as a fluorescent probe to study micelle formation in aqueous solutions. nih.gov |

| Polystyrene (PS) | Various pyrene-labeled monomers | Copolymerization / Grafting | Excimer formation efficiency depends on linker length and pyrene spacing; used to probe polymer coil volume. acs.org |

| Poly(methacrylates) | Pyrene-labeled methacrylates | Copolymerization | Side-chain length significantly affects excimer formation, providing a method to probe the conformation of highly branched macromolecules. uwaterloo.ca |

| Poly(MMA-co-PyMMP) | (1-Pyrene)methyl 2-methyl-2-propenoate (PyMMP) | Copolymerization | Used for noncovalent functionalization of carbon nanotubes via π-π stacking. researchgate.net |

Role as a Building Block or Modifying Agent in Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) via Cyanide-Based Linkages

The rich π-electron system, planarity, and stability of the pyrene core make it an excellent building block for crystalline porous materials like Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). rsc.orgrsc.org These materials feature extended π-conjugation and robust electronic interactions, making them suitable for photocatalysis, sensing, and energy storage. rsc.org

In the context of COFs, pyrene derivatives are used as multifunctional monomers. While direct use of this compound as a primary linker is less common, the cyanide moiety is crucial in certain synthetic strategies. For example, sp² carbon-linked COFs can be synthesized via Knoevenagel condensation reactions between aryl aldehyde monomers and benzyl (B1604629) cyanide derivatives, where pyrene-based structures act as the vertex units. rsc.org This highlights the importance of cyanide-based chemistry in forming the framework's covalent bonds.

In MOF chemistry, pyrene-based ligands, typically carboxylates, are used to construct frameworks with unique topologies and functions. rsc.orgmdpi.com Although not directly forming the coordination bond, the cyanide group plays a role in the application of these materials. For instance, pyrene-based coordination polymers have been successfully employed as heterogeneous catalysts for the cyanosilylation of aldehydes, a key reaction involving the addition of a cyanide group (from trimethylsilyl (B98337) cyanide) to a carbonyl compound. mdpi.comnih.gov This demonstrates the synergy between the pyrene-based framework and cyanide-related chemical transformations.

| Framework Type | Pyrene Building Block | Linkage/Reaction Type | Application |

| Covalent Organic Framework (COF) | Pyrene derivatives (e.g., tetra(aminophenyl)pyrene) | Imine or β-ketoenamine bonds; cyano-groups used in synthesis of sp2c-COFs | Gas storage, photocatalysis, chemical sensing. rsc.orgmdpi.com |

| Metal-Organic Framework (MOF) | 5-{(pyren-4-ylmethyl)amino}isophthalic acid | Coordination bonds (Zn-O, Cd-O) | Heterogeneous catalysis for cyanosilylation of aldehydes. mdpi.comnih.gov |

Development of Organic Electronic Materials Utilizing this compound or Its Structural Motifs

Pyrene and its derivatives are highly attractive for applications in organic electronics due to their excellent photophysical properties, high charge-carrier mobility, and good chemical stability. uky.eduresearchgate.net The pyrene core is a strong blue-light-emitting chromophore, making it a prime candidate for use in Organic Light-Emitting Diodes (OLEDs). researchgate.net

The introduction of functional groups, such as the carbonyl and cyanide moieties found in this compound, allows for the fine-tuning of the molecule's electronic properties (e.g., HOMO/LUMO energy levels). researchgate.net This chemical modification is critical for designing materials with specific functions, such as electron-transporting or hole-transporting layers in electronic devices. Furthermore, varying the substitution pattern on the pyrene ring controls the molecular architecture and solid-state packing, which directly impacts charge carrier mobility and device performance. uky.eduresearchgate.net Pyrene-based molecules have been successfully incorporated as active components in OLEDs, Organic Field-Effect Transistors (OFETs), and organic solar cells. uky.edu

Exploration in Supramolecular Chemistry for Advanced Host-Guest Recognition Systems

In supramolecular chemistry, the pyrene unit is widely used as a fluorescent reporter in molecular sensors. researchgate.net Its emission is highly sensitive to the local environment, exhibiting strong monomer fluorescence that can shift to a broad, lower-energy excimer emission upon molecular aggregation or conformational change. This monomer-excimer switching provides a ratiometric sensing mechanism, which is highly desirable for its accuracy. researchgate.net

This compound is particularly useful as a fluorescent labeling agent for creating host-guest systems. In one study, it was used to derivatize the T-2 toxin. acs.org The resulting pyrene-labeled toxin showed significantly enhanced fluorescence upon forming an inclusion complex with a cyclodextrin (B1172386) host (heptakis(2,6-di-O-methyl)-β-cyclodextrin). acs.org This enhancement is due to the isolation of the pyrene moiety within the hydrophobic cavity of the cyclodextrin, shielding it from quenchers and altering its photophysical state. This principle is the basis for a highly sensitive detection method for the toxin. acs.org More complex receptors, such as those based on calixarenes functionalized with pyrene, have been designed to selectively recognize specific anions and cations through changes in their fluorescence output. researchgate.net

Electrochemical Behavior and Redox Properties of Pyrene 1 Carbonyl Cyanide Derivatives

Electrochemical Characterization of Pyrene-1-carbonyl Cyanide and Its Reaction Products

The electrochemical behavior of this compound and related compounds is typically investigated using voltammetric techniques, most commonly cyclic voltammetry (CV). CV provides insights into the redox potentials, the reversibility of electron transfer processes, and the stability of the generated radical ions.

The pyrene (B120774) moiety itself is electrochemically active, capable of undergoing both oxidation and reduction. However, the introduction of substituents dramatically alters its redox behavior. The electrochemical characterization of pyrene derivatives involves scanning the potential to identify the voltages at which oxidation and reduction peaks occur. For this compound, the potent electron-withdrawing carbonyl cyanide group facilitates reduction by lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). Consequently, its reduction occurs at less negative potentials compared to unsubstituted pyrene.

The reaction products, primarily the radical anion formed upon one-electron reduction, can also be characterized. The stability and subsequent reaction pathways of this radical anion are crucial. In some cases, the initial reduction is reversible, indicating the stable formation of the radical anion on the timescale of the CV experiment. In other instances, the reduction may be followed by chemical reactions, leading to irreversible or quasi-reversible electrochemical behavior. mdpi.com The general electrochemical mechanism for a reversible one-electron reduction can be described as:

Py-COCN + e⁻ ⇌ [Py-COCN]•⁻

The stability of the resulting radical anion is influenced by the solvent, the electrolyte, and the structure of the pyrene derivative itself. mdpi.com

Emerging Research Directions and Future Prospects for Pyrene 1 Carbonyl Cyanide Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of pyrene-1-carbonyl cyanide has traditionally involved methods that are now being re-evaluated for sustainability. rasayanjournal.co.in Current research is focused on developing greener, more efficient, and scalable synthetic routes. jddhs.com

One established method involves the conversion of 1-bromopyrene (B33193) to 1-hydroxylpyrene, which is then treated with cyanogen (B1215507) bromide. Another route proceeds via a pyrene-1-carbonyl chloride intermediate, followed by cyanide substitution. Palladium-catalyzed direct cyanation of 1-bromopyrene has also been explored, although it can present challenges with regioselectivity.

Emerging innovations are aimed at overcoming the limitations of these traditional methods, such as the use of toxic reagents and stringent reaction conditions. jddhs.com Key areas of development include:

Microwave-Assisted Synthesis: This technique has been shown to significantly reduce reaction times from hours to minutes while maintaining comparable or even improved yields. acs.org

Biocatalytic Methods: The use of enzymes, such as lipases, for cyanide transfer is being investigated as a milder and more selective alternative to traditional chemical methods.

Solvent-Free and Green Solvent Reactions: To minimize environmental impact, researchers are exploring reactions conducted without solvents or in greener alternatives like water or ionic liquids. rasayanjournal.co.injournaljpri.com These approaches often lead to cleaner reactions, higher yields, and simpler purification processes. rasayanjournal.co.in

Continuous Flow Processing: This technique offers advantages in terms of safety, scalability, and process control, reducing resource use and environmental impact. jddhs.comacs.org

| Method | Key Features | Advantages | Challenges |

|---|---|---|---|

| Ullmann-CNBr Method | Reaction of 1-bromopyrene with CuCN or KCN. | High purity and scalability. | Requires high temperatures. |

| Acyl Chloride-KCN Route | Two-step process via pyrene-1-carbonyl chloride. | High yields. | Uses toxic reagents (SOCl₂, KCN). |

| Direct Palladium-Catalyzed Cyanation | Direct functionalization of 1-bromopyrene. | Direct C-H functionalization potential. | Regioselectivity and catalyst cost. |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reactions. | Drastically reduced reaction times. | Specialized equipment required. |

| Biocatalysis | Enzyme-mediated cyanide transfer. | High selectivity and mild conditions. | Enzyme stability and cost. |

Exploration of Unprecedented Chemical Transformations and Reactivity Patterns

The reactivity of this compound is largely governed by its electrophilic carbonyl group and the nucleophilic character of the cyanide group, allowing for a variety of chemical transformations. Research is ongoing to explore new reactions and understand the nuanced reactivity of this molecule.

The carbonyl group readily reacts with nucleophiles, a property that is central to its use as a fluorescent labeling reagent for hydroxyl and amino groups. The pyrene (B120774) core itself can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization. Additionally, oxidation and reduction reactions can modify the carbonyl group or the pyrene ring system.

Recent research has delved into more complex transformations:

Cyanosilylation Reactions: Pyrene-carboxylate-based coordination polymers have been used to catalyze the microwave-assisted, solvent-free cyanosilylation of aldehydes with trimethylsilyl (B98337) cyanide (TMSCN). mdpi.comnih.gov This reaction is a crucial method for synthesizing cyanohydrins, which are important synthetic intermediates. mdpi.comnih.gov

Multicomponent Reactions: The development of one-pot, three-component reactions, such as the Strecker reaction for synthesizing α-aminonitriles, is a key area of interest. d-nb.info These reactions offer high atom economy and procedural simplicity. d-nb.info

Photocatalytic Reactions: The unique photophysical properties of the pyrene moiety are being harnessed to drive novel photocatalytic transformations. acs.org

| Reaction Type | Description | Key Findings |

|---|---|---|

| Nucleophilic Addition to Carbonyl | Reaction with alcohols, amines, etc. | Forms the basis of its use as a labeling reagent. |

| Cyanosilylation | Addition of TMSCN to aldehydes catalyzed by pyrene-based CPs. mdpi.com | Highly efficient and recyclable catalytic system under microwave irradiation. mdpi.com |

| Strecker Reaction | One-pot synthesis of α-aminonitriles from aldehydes, amines, and TMSCN. d-nb.info | Efficient synthesis of valuable precursors for amino acids. d-nb.info |

| Oxidation/Reduction | Modification of the carbonyl group or pyrene core. | Can lead to derivatives with altered electronic and photophysical properties. |

Advanced Functional Material Design and Performance Optimization through Strategic Integration

The distinct electronic and photophysical properties of the pyrene unit make this compound and its derivatives highly promising building blocks for advanced functional materials. uky.edu The large, planar, and electron-rich pyrene core facilitates strong π-π stacking interactions and efficient charge transport. rsc.org

Current research is focused on strategically incorporating this compound into larger molecular architectures to create materials with tailored properties for various applications.

Covalent Organic Frameworks (COFs): Pyrene derivatives are used as building blocks for COFs, which are crystalline porous polymers with applications in gas storage, separation, and catalysis. rsc.org The cyano group can play a crucial role in the synthesis and properties of these materials. rsc.org

Organic Electronics: Pyrene-based materials are being investigated for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. uky.eduresearchgate.net The substitution pattern on the pyrene ring is a key factor in controlling the molecular packing and, consequently, the charge carrier mobility of these materials. uky.edu

Fluorescent Sensors: The sensitivity of the pyrene fluorescence to the local environment is exploited in the design of chemosensors for detecting various analytes, including metal ions and explosives. researchgate.netresearchgate.net Aggregation-induced emission (AIE) is a particularly interesting phenomenon observed in some pyrene derivatives. researchgate.net

| Material Type | Role of this compound Derivative | Key Properties and Applications |

|---|---|---|

| Covalent Organic Frameworks (COFs) | Building block for constructing porous crystalline polymers. rsc.org | High surface area, tunable porosity, applications in catalysis and separation. rsc.org |

| Organic Light-Emitting Diodes (OLEDs) | Emissive or charge-transporting layer. uky.edu | High fluorescence quantum yield, tunable emission color. uky.edu |

| Organic Field-Effect Transistors (OFETs) | Active semiconductor layer. uky.edu | High charge carrier mobility due to π-π stacking. uky.edu |

| Fluorescent Chemosensors | Fluorophore whose emission is modulated by analyte binding. researchgate.net | High sensitivity and selectivity for specific analytes. researchgate.netresearchgate.net |

Deeper Mechanistic Insight from Multiscale Computational Modeling and Experimental Validation

To guide the rational design of new synthetic methods and functional materials, a deep understanding of the reaction mechanisms and structure-property relationships of this compound is essential. A combination of computational modeling and experimental validation is providing unprecedented insights.

Computational Modeling: Density Functional Theory (DFT) and other quantum chemical methods are used to model molecular structures, electronic properties, and reaction pathways. researchgate.netnih.gov These calculations can predict reactivity, spectroscopic properties, and the stability of reaction intermediates, guiding experimental design. walisongo.ac.idacs.org For example, computational studies have been used to investigate the redox properties of pyrene derivatives for energy storage applications. researchgate.net

Experimental Validation: Advanced spectroscopic techniques, such as time-resolved fluorescence spectroscopy and in-situ NMR, are employed to probe reaction intermediates and dynamics. acs.org These experimental data are crucial for validating and refining computational models. For instance, the mechanism of fluorescence quenching in pyrene-based sensors can be elucidated through a combination of spectroscopic and computational methods. acs.org

| Technique | Application to this compound | Insights Gained |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of electronic structure, reaction energies, and spectroscopic properties. researchgate.netnih.gov | Prediction of reactivity, understanding of reaction mechanisms, and rationalization of photophysical properties. walisongo.ac.idacs.org |

| Time-Resolved Spectroscopy | Probing excited-state dynamics and reaction intermediates. acs.org | Elucidation of photochemical and photophysical processes. |

| In-situ NMR Spectroscopy | Monitoring reaction progress and identifying intermediates in real-time. acs.org | Validation of proposed reaction mechanisms. acs.org |

| Cyclic Voltammetry (CV) | Studying redox properties. mpg.de | Evaluation of potential for applications in electronics and energy storage. mpg.de |

Q & A

Basic: What are the primary applications of pyrene-1-carbonyl cyanide (PCC) in analytical chemistry, and how does it compare to other derivatization reagents?

PCC is widely used as a fluorescent derivatizing agent for detecting compounds lacking intrinsic fluorescence, such as mycotoxins (e.g., T-2 toxin) and alkaloids (e.g., atropine). It reacts with hydroxyl or amine groups to form stable fluorescent adducts, enabling quantification via HPLC with fluorescence detection (λex/λem ~381/470 nm) . Compared to 1-anthroylnitrile (1-AN), PCC exhibits 80% relative fluorescence intensity, while 1-AN provides higher sensitivity (100%), making reagent selection dependent on analyte compatibility and detection limits .

Basic: What synthetic protocols are recommended for conjugating PCC to polymers or biomolecules, and what are the critical optimization parameters?

PCC is conjugated to hydroxyl-terminated polymers (e.g., PEG-PLA copolymers) via nucleophilic substitution, typically using quinuclidine as a catalyst in anhydrous conditions . Key parameters include:

- Molar ratio : Excess PCC (1.5–2 equivalents) ensures complete reaction.

- Solvent purity : Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) minimizes side reactions.

- Characterization : Confirm conjugation via fluorescence spectroscopy or MALDI-TOF MS. Toxicity concerns (e.g., cyanide byproducts) necessitate post-synthesis purification .

Advanced: How can researchers optimize PCC derivatization conditions for trace-level mycotoxin detection in complex matrices?

Optimization requires addressing matrix interference and reaction efficiency:

- Cyclodextrin additives : Enhance reaction yield by encapsulating hydrophobic analytes like T-2 toxin, improving PCC accessibility .

- Reaction time/temperature : 60°C for 30–60 minutes balances derivatization efficiency and analyte stability .

- Cleanup steps : Solid-phase extraction (C18 cartridges) removes excess PCC and matrix interferents (e.g., lipids) before HPLC analysis .

Advanced: What are the limitations of PCC in fluorescence-based assays, and how can these be mitigated?

Limitations include:

- Sensitivity : PCC’s fluorescence intensity is lower than 1-AN, requiring higher analyte concentrations .

- Interference : Co-eluting matrix components (e.g., sulfur-containing compounds) may quench fluorescence. Mitigation strategies:

Data Contradiction: How should researchers resolve discrepancies in PCC reactivity reported across studies (e.g., variable derivatization yields)?

Discrepancies often arise from differences in:

- Reaction conditions : Moisture or oxygen exposure reduces PCC stability; ensure inert atmospheres and anhydrous solvents .

- Matrix effects : Biological samples (e.g., serum) may contain competing nucleophiles. Pre-treatment with protein precipitation or ultrafiltration improves specificity .

- Validation : Use spike-recovery experiments (85–115% acceptable range) and internal standards (e.g., deuterated analogs) to confirm method robustness .

Methodological: What are the best practices for handling and storing PCC to ensure experimental reproducibility?

- Storage : Store PCC at –20°C in airtight, light-protected containers to prevent hydrolysis .

- Stability testing : Monitor purity via HPLC-UV before critical experiments; discard if degradation exceeds 5% .

- Safety : Use fume hoods and personal protective equipment (PPE) due to cyanide release risks during reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.